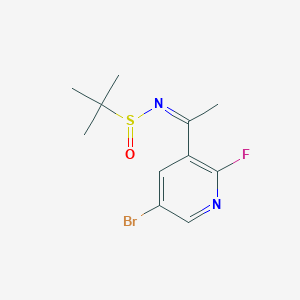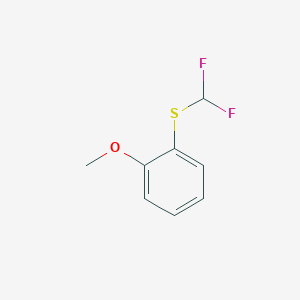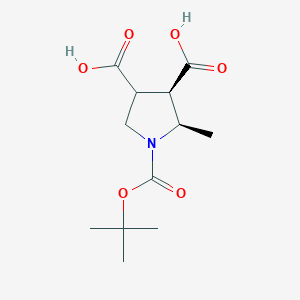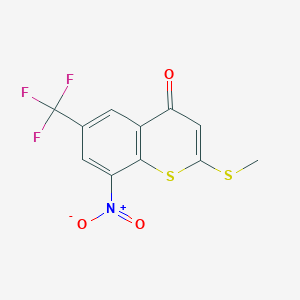
(R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide is a synthetic organic compound that features a pyridine ring substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The starting materials might include 5-bromo-2-fluoropyridine and 2-methylpropane-2-sulfinamide. The key steps could involve:
Halogenation: Introduction of bromine and fluorine atoms to the pyridine ring.
Condensation: Formation of the imine (ethylidene) linkage.
Sulfinamide Formation: Introduction of the sulfinamide group under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the sulfinamide group.
Reduction: Reduction reactions could target the imine linkage or other functional groups.
Substitution: Halogen atoms on the pyridine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonamides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (R,Z)-N-(1-(5-chloro-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
- (R,Z)-N-(1-(5-bromo-2-chloropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
Uniqueness
The presence of both bromine and fluorine atoms on the pyridine ring, along with the specific configuration of the imine and sulfinamide groups, may confer unique chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H14BrFN2OS |
|---|---|
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(5-bromo-2-fluoropyridin-3-yl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14BrFN2OS/c1-7(15-17(16)11(2,3)4)9-5-8(12)6-14-10(9)13/h5-6H,1-4H3/b15-7- |
Clave InChI |
HGFSZPBJOXIGTE-CHHVJCJISA-N |
SMILES isomérico |
C/C(=N/S(=O)C(C)(C)C)/C1=C(N=CC(=C1)Br)F |
SMILES canónico |
CC(=NS(=O)C(C)(C)C)C1=C(N=CC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)









![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
